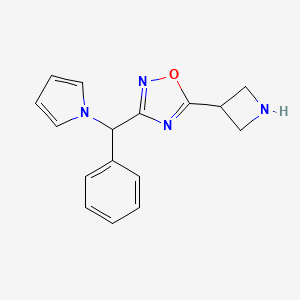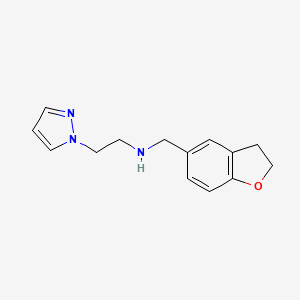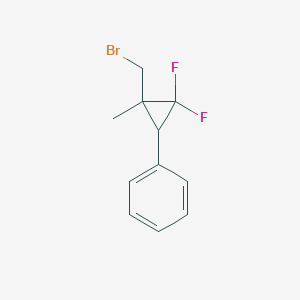
(2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a difluoromethylcyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene typically involves multiple steps. One common approach is the bromination of a suitable precursor, such as a difluoromethylcyclopropylbenzene derivative, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction conditions often include solvents like carbon tetrachloride or chloroform and are carried out under reflux to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly solvents and reagents is often prioritized in industrial settings .
化学反应分析
Types of Reactions: (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzyl alcohol or benzoic acid.
Reduction: Formation of methyl-substituted benzene.
科学研究应用
(2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene has several applications in scientific research:
作用机制
The mechanism of action of (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds . The difluoromethylcyclopropyl group can influence the reactivity and stability of the intermediates, affecting the overall reaction pathway and outcome .
相似化合物的比较
(2-Bromoethyl)benzene: Shares the bromomethyl group but lacks the difluoromethylcyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
(2-Chloromethyl)-3,3-difluoro-2-methylcyclopropyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene is unique due to the presence of both bromomethyl and difluoromethylcyclopropyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications in various fields.
属性
分子式 |
C11H11BrF2 |
|---|---|
分子量 |
261.11 g/mol |
IUPAC 名称 |
[2-(bromomethyl)-3,3-difluoro-2-methylcyclopropyl]benzene |
InChI |
InChI=1S/C11H11BrF2/c1-10(7-12)9(11(10,13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI 键 |
UIRLUEXCJNRLHR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(F)F)C2=CC=CC=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
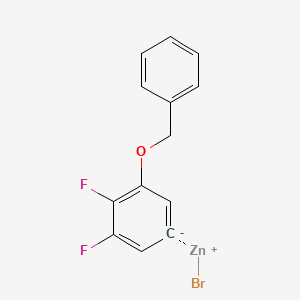
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
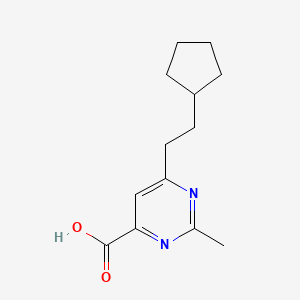
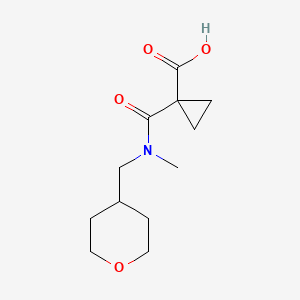
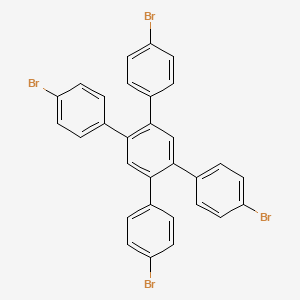
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
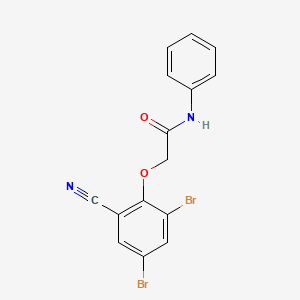
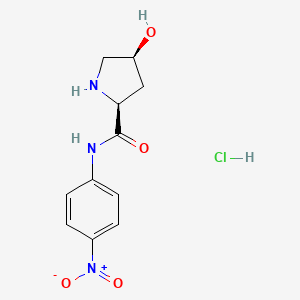
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
